4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640973-86-8
Cat. No.: VC11843063
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640973-86-8 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | [4-(pyridin-3-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C15H21N3O2/c19-15(18-6-1-2-7-18)14-12-17(8-9-20-14)11-13-4-3-5-16-10-13/h3-5,10,14H,1-2,6-9,11-12H2 |
| Standard InChI Key | YDZNXVOGNXPWFK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CC=C3 |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CC=C3 |
Introduction
Structural Features
The compound 4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule with the following key components:
-
Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
-
Morpholine Core: A six-membered ring containing oxygen and nitrogen atoms, providing hydrophilic and flexible properties.
-
Pyrrolidine Substituent: A five-membered saturated nitrogen-containing ring attached via a carbonyl group to the morpholine core.
These structural elements suggest potential pharmacological relevance due to their presence in bioactive compounds, such as enzyme inhibitors or receptor modulators.
Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
-
Formation of the Morpholine Core:
-
Starting from diethanolamine or similar precursors through cyclization.
-
-
Attachment of the Pyrrolidine Group:
-
Using pyrrolidine derivatives and coupling reagents (e.g., carbodiimides) to introduce the carbonyl linkage.
-
-
Introduction of the Pyridinyl Methyl Group:
-
Employing nucleophilic substitution or reductive amination to attach the pyridinyl moiety to the morpholine ring.
-
General Reaction Scheme
Pharmacological Activity
Heterocyclic compounds like this one often exhibit diverse biological activities:
-
Anticancer Potential: The pyridine and morpholine groups are common in kinase inhibitors.
-
CNS Activity: Morpholine derivatives are frequently studied for sedative or anxiolytic effects.
-
Antiviral Properties: Pyrrolidine-containing compounds have shown activity against viral enzymes.
Drug Design
The combination of hydrophilic (morpholine) and lipophilic (pyridine) groups may enhance bioavailability and target specificity in drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume